N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide
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Overview
Description
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a benzimidazole ring fused with a cyclobutyl group, an isoquinoline moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction or by using cyclobutyl halides in a nucleophilic substitution reaction.
Isoquinoline Moiety Formation: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Sulfonamide Group Introduction: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Pharmacology: Research is conducted to explore its pharmacokinetics and pharmacodynamics properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide
- N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1H-imidazole-5-sulfonamide
- N-(2-Cyclobutyl-1H-benzimidazol-5-yl)alaninamide dihydrochloride
Uniqueness
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl group, benzimidazole ring, and isoquinoline moiety contribute to its stability, reactivity, and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20-16-11-15(6-4-12(16)8-9-21-20)28(26,27)24-14-5-7-17-18(10-14)23-19(22-17)13-2-1-3-13/h4-7,10-11,13,24H,1-3,8-9H2,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTUZHJYSUDDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCNC5=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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